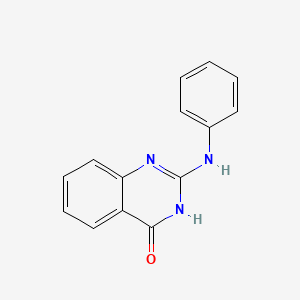

![molecular formula C10H6N2O2 B6420379 1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione CAS No. 20420-52-4](/img/structure/B6420379.png)

1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione” is a chemical compound with the formula C12H10N2O2 . It is a derivative of quinoxaline, a class of compounds that are widely prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials .

Synthesis Analysis

The synthesis of quinoxaline derivatives has seen significant advancements, particularly in the area of transition-metal-free synthesis . This method provides an alternative from the perspective of green and sustainable chemistry . The synthesis of potential chemotherapeutic quinoxalinones via biocatalysis has also been reported .Molecular Structure Analysis

The molecular structure of “this compound” is based on a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms .Chemical Reactions Analysis

Quinoxalines have been the subject of numerous chemical reactions. Recent advances have focused on transition-metal-free synthesis, which provides a new frontier to access biologically active heterocycles . Some reactions of the compound indicate a role for the diol tautomer .Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.22 g/mol . More specific physical and chemical properties of “this compound” are not available in the sources.Aplicaciones Científicas De Investigación

1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione has a wide range of applications in scientific research. It has been used as a model compound to study the mechanism of action of various enzymes, such as cytochrome P450, and has been used to study the binding of metal ions in proteins. This compound has also been used to study the interaction between DNA and proteins, and has been used as a fluorescent probe for the detection of metal ions and proteins.

Mecanismo De Acción

Mode of Action

Cyclobuta[b]quinoxaline-1,2-diol, also known as 1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione or Cyclobuta[b]quinoxaline-1,2(3H,8H)-dione, is believed to interact with its targets through a redox mechanism . This compound is a promising candidate for redox-active organic materials (ROMs) due to its exceptional stability and high redox potentials .

Biochemical Pathways

It’s known that the compound is involved in redox reactions, which are fundamental to numerous biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyclobuta[b]quinoxaline-1,2-diol are currently under study. Preliminary research suggests that this compound exhibits remarkable thermal stability, which could potentially influence its bioavailability .

Result of Action

The molecular and cellular effects of Cyclobuta[b]quinoxaline-1,2-diol’s action are the subject of ongoing research. Its redox activity suggests it may have significant impacts at the molecular level, potentially influencing a variety of cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cyclobuta[b]quinoxaline-1,2-diol. For instance, its thermal stability suggests it may retain its activity under a range of temperature conditions .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione in laboratory experiments is its ability to form strong hydrogen bonds with metal ions and proteins. This makes it useful for studying the interaction between metal ions and proteins. However, the use of this compound in laboratory experiments is limited by its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are several potential future directions for the use of 1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione in scientific research. These include further research into its mechanism of action, its potential as a fluorescent probe for the detection of metal ions and proteins, and its potential applications in drug discovery. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, further research into the synthesis of this compound could lead to new and improved synthesis methods.

Métodos De Síntesis

1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione can be synthesized via the reaction of cyclobutene-1,3-dione and aniline in the presence of a base. This reaction is known as the Fischer indole synthesis and follows the following equation:

Cyclobutene-1,3-dione + Aniline → this compound

The reaction is typically conducted in a solvent such as dichloromethane or acetonitrile at room temperature. The reaction can be monitored using thin layer chromatography (TLC) and the desired product can be isolated by column chromatography.

Propiedades

IUPAC Name |

cyclobuta[b]quinoxaline-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c13-9-7-8(10(9)14)12-6-4-2-1-3-5(6)11-7/h1-4,13-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYCKLYTVAUTRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(C3=N2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406701 |

Source

|

| Record name | Cyclobuta[b]quinoxaline-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20420-52-4 |

Source

|

| Record name | Cyclobuta[b]quinoxaline-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-({3-bromo-[1,1'-biphenyl]-4-yl}oxy)acetamido]acetic acid](/img/structure/B6420308.png)

![1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420315.png)

![5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6420318.png)

![(5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B6420319.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B6420332.png)

![ethyl (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-3-oxopropanoate](/img/structure/B6420338.png)

![(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione](/img/structure/B6420345.png)

![N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B6420367.png)

![ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6420383.png)

![5-(4-hydroxy-3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6420398.png)

![2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6420402.png)

![N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6420404.png)

![3-(4-ethylphenyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420408.png)